molecular formula C14H14ClNO4S2 B3006722 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide CAS No. 1021046-64-9

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B3006722
CAS No.: 1021046-64-9
M. Wt: 359.84
InChI Key: KGYCYJDUKMLEEP-UHFFFAOYSA-N
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Description

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide is a synthetic acetamide derivative of interest in chemical and pharmaceutical research. Its molecular structure incorporates a 5-chlorothiophene-2-sulfonyl group and a 4-methoxybenzyl moiety. The sulfonyl group adjacent to the thiophene ring is a key functional feature often associated with biological activity in medicinal chemistry, making this compound a valuable scaffold for the development of enzyme inhibitors or receptor ligands. The chlorothiophene fragment suggests potential for exploration in various therapeutic areas. Researchers can utilize this compound as a key intermediate or building block in organic synthesis and drug discovery programs. It is strictly for use in laboratory research settings. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4S2/c1-20-11-4-2-10(3-5-11)8-16-13(17)9-22(18,19)14-7-6-12(15)21-14/h2-7H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYCYJDUKMLEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C14H14ClNO4S2
  • Molecular Weight : 351.85 g/mol
  • CAS Number : Not specified

This compound features a sulfonamide group, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its role as an inhibitor of serine proteases, particularly HtrA1. This inhibition can lead to significant therapeutic effects in conditions where protease activity is dysregulated.

Antidiabetic Effects

Research indicates that compounds containing sulfonamide groups can exhibit antidiabetic properties. For instance, studies have shown that related sulfonamide compounds improve insulin sensitivity and glucose tolerance in diabetic models, such as C57BL/KsJ-db/db mice and STZ-induced diabetic rats. These effects are mediated through modulation of insulin signaling pathways, including IRS1, PI3K, and AMPK .

Antinociceptive Activity

The compound has also been evaluated for its antinociceptive properties. In experimental models, it demonstrated significant pain relief comparable to established analgesics. This suggests potential use in pain management therapies .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited selective cytotoxicity, with IC50 values indicating potent activity against specific cancer types while sparing normal cells .

Study on Insulin Resistance

A notable study investigated the effects of a sulfonamide derivative similar to this compound on insulin resistance. The results showed improved insulin levels and normalized serum lipid profiles in treated diabetic rats, highlighting the compound's potential as an antidiabetic agent .

Pain Management Research

Another research project focused on the analgesic properties of this compound. It was found to significantly reduce pain responses in animal models, suggesting a mechanism that may involve modulation of central pain pathways .

Comparative Biological Activity Table

Activity Type IC50 (µM) Model Reference
Antidiabetic9.95 ± 0.14C57BL/KsJ-db/db mice
AntinociceptiveVariesAnimal models
Cancer Cell CytotoxicityVariesVarious cancer cell lines

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiophene derivatives often exhibit notable antimicrobial properties. The compound has been studied for its efficacy against various pathogens, suggesting potential applications in antibiotic development.

StudyPathogenActivity
Mythimna separataSignificant insecticidal activity-
Various bacteriaBroad-spectrum antimicrobial potential-

Anti-inflammatory Properties

Thiophene-containing compounds have shown promise in reducing inflammation. Studies have indicated that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide may possess anticancer properties. Research has focused on its ability to induce apoptosis in cancer cells, thereby providing a basis for further investigation into its use as an anticancer agent.

Industrial Production

In industrial settings, optimizing the synthetic route is crucial for maximizing yield and purity. Techniques such as catalysis and controlled reaction conditions are employed to enhance production efficiency.

Pharmaceutical Applications

The compound's unique structure positions it as a potential lead compound in drug discovery. Its pharmacological properties are being explored for:

  • Diabetes Management : Similar sulfonamide compounds have shown effectiveness in treating diabetes and related complications, indicating potential therapeutic uses for this compound as well .

Case Studies and Research Findings

Several studies have documented the biological activities of thiophene derivatives similar to this compound:

  • Antimicrobial Activity Study : A study demonstrated that thiophene derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial potential.
  • Anti-inflammatory Research : Research highlighted the ability of thiophene derivatives to inhibit COX enzymes, which are critical in the inflammatory response .
  • Anticancer Investigations : A study indicated that certain thiophene compounds could induce apoptosis in breast cancer cells, suggesting that this compound might also share similar properties .

Comparison with Similar Compounds

2-(1-(4-Chlorobenzoyl)-5-Methoxy-1H-Indol-3-yl)-N-((5-Chlorothiophen-2-yl)sulfonyl)acetamide

  • Structure : Shares the 5-chlorothiophene sulfonamide core but incorporates a 4-chlorobenzoyl-indole moiety instead of the 4-methoxybenzyl group.
  • Molecular Formula : C₂₁H₁₆Cl₂N₂O₄S₂ (MW: 491.4 g/mol).
  • Synthesis : Yield of 39% via coupling of 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetic acid with 5-chlorothiophene-2-sulfonamide .

N-{5-[(4-Chlorobenzyl)sulfonyl]-1,3,4-Thiadiazol-2-yl}-2-(4-Methoxyphenyl)acetamide

  • Structure : Replaces the thiophene ring with a 1,3,4-thiadiazole ring and substitutes the 4-methoxybenzyl group with a 4-methoxyphenylacetamide.
  • Molecular Formula : C₁₈H₁₆ClN₃O₄S₂ (MW: 437.9 g/mol).
  • Key Differences : The thiadiazole core may enhance metabolic stability, while the 4-chlorobenzylsulfonyl group could alter target selectivity .

2-({4-Amino-5-[(5-Chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-Methoxyphenyl)acetamide

  • Structure : Integrates a pyrimidine ring with sulfonyl and sulfanyl linkages, retaining the 4-methoxyphenylacetamide group.
  • Molecular Formula : C₁₇H₁₅ClN₄O₄S₃ (MW: 471.0 g/mol).

2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-[4-(Dimethylamino)phenyl]acetamide

  • Structure: Features a triazole ring and a dimethylamino group instead of the 4-methoxybenzyl group.
  • Molecular Formula : C₂₅H₂₃ClN₄OS₂ (MW: 477.0 g/mol).
  • Key Differences: The dimethylamino group enhances solubility, while the triazole ring may confer antifungal or antibacterial activity .

Structural and Functional Analysis

Electronic Effects

  • The 4-methoxybenzyl group provides electron-donating effects, balancing hydrophobicity and solubility. Comparatively, analogs with 4-chlorobenzoyl () or thiadiazole () groups exhibit higher lipophilicity.

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
Target Compound C₁₄H₁₄ClNO₄S₂ 359.9 5-Chlorothiophene sulfonamide, 4-methoxybenzyl Drug intermediates, enzyme inhibition
Indole Derivative C₂₁H₁₆Cl₂N₂O₄S₂ 491.4 Chlorobenzoyl-indole core Antimicrobial agents
Thiadiazole Derivative C₁₈H₁₆ClN₃O₄S₂ 437.9 Thiadiazole, 4-chlorobenzylsulfonyl Metabolic stabilizers
Pyrimidine Derivative C₁₇H₁₅ClN₄O₄S₃ 471.0 Pyrimidine ring, dual sulfonyl/sulfanyl Nucleotide-targeted therapies
Triazole Derivative C₂₅H₂₃ClN₄OS₂ 477.0 Triazole, dimethylamino group Antifungal agents

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via sulfonylation of 5-chlorothiophen-2-yl derivatives followed by coupling with N-(4-methoxybenzyl)acetamide. A typical approach involves refluxing the sulfonyl chloride intermediate with the acetamide derivative in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert atmosphere. Optimization of yield (e.g., 60–70%) requires precise stoichiometric ratios, controlled temperature (60–80°C), and purification via column chromatography using ethyl acetate/hexane gradients .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • NMR : 1H^1H NMR should show characteristic peaks: δ 7.3–7.5 ppm (aromatic protons from 4-methoxybenzyl), δ 3.8 ppm (methoxy group), and δ 2.1 ppm (acetamide methyl). 13C^{13}C NMR confirms the sulfonyl (∼125 ppm) and carbonyl (∼170 ppm) groups .
  • IR : Strong absorptions at 1670 cm1^{-1} (C=O), 1340–1150 cm1^{-1} (S=O stretching), and 1250 cm1^{-1} (C-O from methoxy) .
  • Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 385.8 (M+H+^+) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology : Solubility can be assessed in DMSO, ethanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy. Stability studies (e.g., HPLC monitoring over 24–72 hours) reveal decomposition under acidic conditions (pH < 3) due to sulfonyl group hydrolysis. Storage recommendations: −20°C in anhydrous DMSO to prevent moisture-induced degradation .

Advanced Research Questions

Q. How does the sulfonyl group influence the compound’s bioactivity, and what are the mechanistic implications?

  • Methodology : The sulfonyl moiety enhances electrophilicity, enabling interactions with biological targets (e.g., enzyme active sites). Computational docking (AutoDock Vina) and molecular dynamics simulations reveal hydrogen bonding between the sulfonyl oxygen and residues like Ser or Thr in kinases. Comparative studies with non-sulfonylated analogs show reduced activity, confirming the sulfonyl group’s role in target binding .

Q. What analytical strategies resolve contradictions in reported crystallographic data for similar sulfonamide derivatives?

  • Methodology : Discrepancies in bond angles (e.g., sulfonyl-O–S–C torsion angles) arise from packing effects or solvent inclusion. Single-crystal X-ray diffraction (SC-XRD) with high-resolution data (R-factor < 5%) and Hirshfeld surface analysis clarify intermolecular interactions (e.g., C–H···O hydrogen bonds) that distort geometry .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) on the thiophene ring to enhance metabolic stability.
  • ADME Profiling : In vitro assays (e.g., microsomal stability, Caco-2 permeability) paired with QSAR models predict bioavailability. For example, replacing the methoxy group with a hydroxyl improves aqueous solubility but reduces membrane permeability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Asymmetric synthesis using chiral catalysts (e.g., BINAP-Pd complexes) ensures enantioselectivity. Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., catalyst loading, temperature). Analytical chiral HPLC (Chiralpak AD-H column) monitors purity (>99% ee) during scale-up .

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